molecular formula C44H28N4Na4O13S4 B1591348 4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid)tetrasodium salt xhydrate CAS No. 652154-11-5

4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid)tetrasodium salt xhydrate

Cat. No. B1591348
M. Wt: 1040.9 g/mol
InChI Key: NAHSIXYSSFMGIN-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a tetrasodium salt of a porphyrin derivative. It is a complex organic molecule with a core structure derived from porphine, with four benzenesulfonic acid groups attached . It is used in photocatalysis .


Molecular Structure Analysis

The molecular structure of this compound includes a porphine core, which is a large ring structure composed of four smaller pyrrole rings connected by methine bridges. Attached to this core are four benzenesulfonic acid groups, each connected to one of the pyrrole rings .


Physical And Chemical Properties Analysis

This compound is a crystalline solid . It has a high molecular weight of 1022.92 (anhydrous basis) . The compound has a maximum absorption at 411 nm .

Scientific Research Applications

Spectroscopic Properties and Applications

Water-soluble porphyrins have been subjected to spectroscopic study to understand their emission spectroscopic properties in chemiluminescence systems. These studies have revealed complexation behaviors with various metal ions and provided insights into the luminescence and fluorescence characteristics of porphyrin systems. Such research underscores the potential of water-soluble porphyrins in designing novel luminescent materials and sensors for metal ion detection. (Staninski et al., 2003)

Environmental and Photocatalytic Applications

The photocatalytic capabilities of water-soluble porphyrins have been investigated for the degradation of pollutants. For instance, the photodegradation of endocrine-disrupting compounds in water shows that water-soluble porphyrins can effectively mediate pollutant degradation through photosensitized oxidation, highlighting their utility in environmental remediation efforts. (Gmurek & Miller, 2012)

properties

IUPAC Name

tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H30N4O12S4.4Na.H2O/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;;;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;1H2/q;4*+1;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNVUEGSCDLLCZ-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])N3)S(=O)(=O)[O-].O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H28N4Na4O13S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1040.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid)tetrasodium salt xhydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid)tetrasodium salt xhydrate
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4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid)tetrasodium salt xhydrate
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4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid)tetrasodium salt xhydrate
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4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid)tetrasodium salt xhydrate
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4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid)tetrasodium salt xhydrate
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4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid)tetrasodium salt xhydrate

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